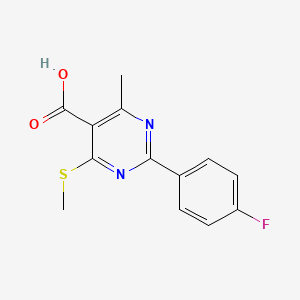

2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

Description

2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a fluorophenyl substituent at the 2-position, a methyl group at the 4-position, a methylsulfanyl group at the 6-position, and a carboxylic acid moiety at the 5-position. This compound is commercially available in milligram to gram quantities (e.g., Santa Cruz Biotechnology, Catalog #sc-339919) and is utilized in pharmaceutical and materials research due to its structural versatility .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-7-10(13(17)18)12(19-2)16-11(15-7)8-3-5-9(14)6-4-8/h3-6H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXVFZACALMJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)SC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Methylation and Methylsulfanylation:

Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. The methylsulfanyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following table summarizes structural and functional differences between the target compound and analogous pyrimidine derivatives, supported by evidence:

Key Structural and Functional Insights :

Substituent Effects: The 4-fluorophenyl group in the target compound (vs. Methylsulfanyl (S-CH₃) in the target compound (vs.

Functional Group Variations :

- Carboxylic acid (target compound) vs. ester () or nitrile (): The acid group increases hydrophilicity and acidity (pKa ~3–4), making it suitable for salt formation in drug formulations.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogous pyrimidines, such as condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate (as in ). Derivatives like use Suzuki-Miyaura coupling for aryl group introduction.

Environmental and Biological Relevance :

- Fluorinated pyrimidines (e.g., target compound) are environmentally persistent, as related perfluoroalkyl substances (PFAS) have been detected in water bodies .

- Derivatives with trifluoromethyl () or sulfonyl groups () are common in agrochemicals and antivirals due to enhanced stability and target binding.

Biological Activity

Overview

2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a synthetic compound belonging to the pyrimidine family, characterized by its unique functional groups, including a fluorophenyl group, a methyl group, a methylsulfanyl group, and a carboxylic acid group. These structural features suggest potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

The primary biological activity of this compound is associated with its interaction with cyclooxygenase enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound reduces the production of prostaglandin E2 (PGE2), leading to decreased inflammation in various biological contexts.

Target Enzymes

- Cyclooxygenase-1 (COX-1)

- Cyclooxygenase-2 (COX-2)

Biochemical Pathways

The compound's action primarily influences the arachidonic acid pathway , which is crucial for the synthesis of inflammatory mediators.

Biological Activity Data

Research has demonstrated that this compound exhibits several biological activities:

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study highlighted that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes, thus providing a basis for its potential use in treating inflammatory diseases. -

Antimicrobial Activity :

Research indicates that derivatives of pyrimidines, including this compound, have shown significant antimicrobial properties against pathogens such as E. coli and S. aureus. The presence of the fluorophenyl group enhances its efficacy compared to similar compounds . -

Anticancer Properties :

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanisms involved may include apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid | Chlorine substituent instead of fluorine | Similar anti-inflammatory properties |

| 2-(4-Methylphenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid | Methyl substituent | Enhanced anticancer activity |

| 2-(4-Bromophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid | Bromine substituent | Comparable antimicrobial effects |

Unique Properties

The presence of the fluorophenyl group in this compound imparts unique electronic characteristics that may enhance its stability and reactivity compared to analogs with different substituents. This property is essential for its interaction with biological targets, making it a valuable candidate for further research and development in medicinal chemistry .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl aromatic protons at δ 7.2–8.0 ppm, methylsulfanyl at δ 2.5 ppm) .

- LCMS : Molecular ion peaks (e.g., m/z 338 [M+H]⁺) validate the molecular weight .

- X-ray crystallography : SHELX software refines crystal structures, confirming dihedral angles between fluorophenyl/pyrimidine planes (e.g., 12.8°) and hydrogen-bonding networks .

Advanced

For ambiguous data (e.g., overlapping NMR signals), 2D NMR (COSY, HSQC) resolves connectivity. High-resolution X-ray data (e.g., R₁ < 0.05) from SHELXL refines torsional angles and validates sulfanyl group orientation .

How can researchers optimize ester hydrolysis yields while minimizing side reactions?

Q. Advanced

- Solvent polarity : Aqueous ethanol (1:1 v/v) balances solubility and reactivity, avoiding carboxylate precipitation .

- Base stoichiometry : Excess NaOH (2 eq.) ensures complete hydrolysis but risks saponification; monitor via TLC or HPLC .

- Temperature control : Room temperature (RT) prevents decarboxylation, which occurs >40°C .

Data Contradiction Example :

A patent reported 95% yield at RT , while a lab-scale study noted 80% yield due to incomplete mixing. Resolution: Use ultrasonic agitation to enhance reagent contact .

What strategies address low reactivity in cross-coupling steps for pyrimidine derivatives?

Q. Advanced

- Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for electron-deficient pyrimidines .

- Ligand effects : Bidentate ligands (e.g., XPhos) stabilize palladium intermediates, improving coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .

How do computational methods support structural and mechanistic studies?

Q. Advanced

- DFT calculations : Predict regioselectivity in sulfanylation (e.g., C6 vs. C4 positions) using Gaussian09 with B3LYP/6-31G(d) basis set .

- Molecular docking : For bioactivity studies, dock the carboxylic acid moiety into enzyme active sites (e.g., HMG-CoA reductase for statin analogs) .

What are the common impurities in synthesis, and how are they characterized?

Q. Basic

Q. Advanced

- X-ray powder diffraction (XRPD) : Differentiates polymorphs, critical for patent disputes .

How is regioselective sulfanylation achieved on the pyrimidine ring?

Q. Advanced

- Protecting groups : Temporarily block C5-carboxylic acid with tert-butyl esters to direct sulfanylation to C6 .

- pH control : Basic conditions (pH >10) favor thiolate attack at the electron-deficient C2 or C4 positions .

What crystallographic parameters define the molecule’s conformation?

Q. Basic

- Dihedral angles : Fluorophenyl ring twist relative to pyrimidine (e.g., 12.8° in ).

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize planar conformations .

Q. Advanced

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) influencing crystal packing .

How do researchers resolve contradictions in biological activity data?

Q. Advanced

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity measurements .

What are the best practices for scaling up synthesis from mg to gram scale?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.